N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pyrazole structure, followed by the introduction of the bromo, methyl, and nitro substituents. The final step involves the acylation of the amino group on the phenyl ring.
Preparation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Substituents: The bromo, methyl, and nitro groups can be introduced through electrophilic aromatic substitution reactions.
Acylation: The final step involves the acylation of the amino group on the phenyl ring using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
Reduction of Nitro Group: Amino derivative.
Substitution of Bromo Group: Various substituted derivatives depending on the nucleophile used.
Hydrolysis of Acetyl Group: Corresponding amine.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of various substituents on biological activity.
Mechanism of Action
The exact mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitro and bromo groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with a chloro group instead of a bromo group.
N-[4-(acetylamino)phenyl]-2-(4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of substituents in N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14BrN5O4 |
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Molecular Weight |
396.20 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H14BrN5O4/c1-8-13(15)14(20(23)24)18-19(8)7-12(22)17-11-5-3-10(4-6-11)16-9(2)21/h3-6H,7H2,1-2H3,(H,16,21)(H,17,22) |
InChI Key |
GBTRMINHMVQOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-])Br |
Origin of Product |
United States |
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